(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride
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Overview
Description
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride is a complex organic compound that features a tetrahydroisoquinoline core with dichloro and methyl substitutions, linked to a benzene sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Sulfonylation: The final step involves the reaction of the tetrahydroisoquinoline derivative with benzene sulfonyl chloride in the presence of a base like pyridine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced further to more saturated derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Major Products
Sulfonamides: From nucleophilic substitution.
Isoquinoline Derivatives: From oxidation.
Saturated Derivatives: From reduction.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
(S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness
The presence of the sulfonyl chloride group in (S)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride makes it particularly reactive towards nucleophiles, allowing for the formation of a wide variety of derivatives. This reactivity distinguishes it from similar compounds with less reactive functional groups.
Properties
Molecular Formula |
C16H14Cl3NO2S |
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Molecular Weight |
390.7 g/mol |
IUPAC Name |
3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H14Cl3NO2S/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m0/s1 |
InChI Key |
JMSQXKPISJKOJN-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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